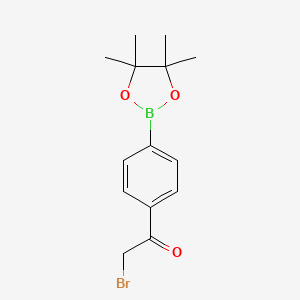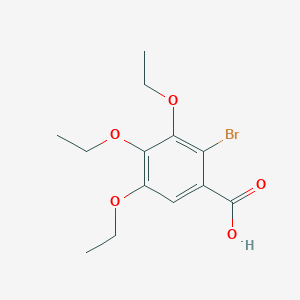![molecular formula C22H26N2O6 B13367755 Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate CAS No. 954238-56-3](/img/structure/B13367755.png)
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is a complex organic compound that belongs to the class of terephthalate derivatives It is characterized by the presence of an adamantyl group, a formylamino group, and a terephthalate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. One common approach is the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate. Subsequently, the adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst. The formylamino group is then added via a formylation reaction using formamide and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The terephthalate ester moiety can enhance the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl aminoterephthalate: A simpler analog without the adamantyl and formylamino groups.
Dimethyl 2-aminoterephthalate: Lacks the adamantyl group but contains an amino group.
Dimethyl 2-(bromobenzoyl)amino)terephthalate: Contains a bromobenzoyl group instead of the adamantyl group.
Uniqueness
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Número CAS |
954238-56-3 |
|---|---|
Fórmula molecular |
C22H26N2O6 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6/c1-29-19(26)14-3-4-17(20(27)30-2)18(10-14)24-21(28)22(23-11-25)15-6-12-5-13(8-15)9-16(22)7-12/h3-4,10-13,15-16H,5-9H2,1-2H3,(H,23,25)(H,24,28) |
Clave InChI |
VAFPZUFCFHKHSH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
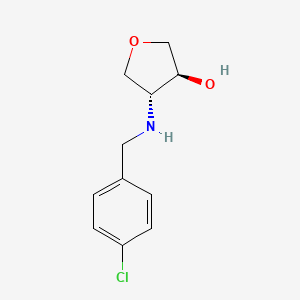
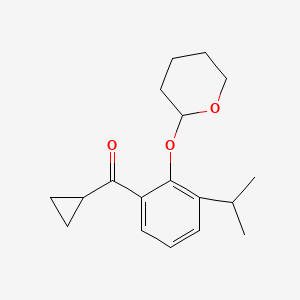
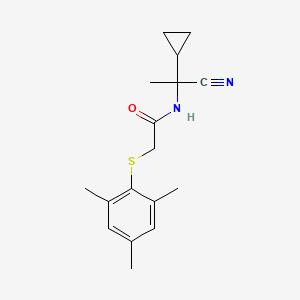
![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
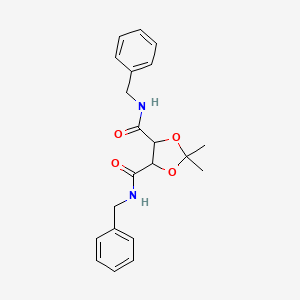
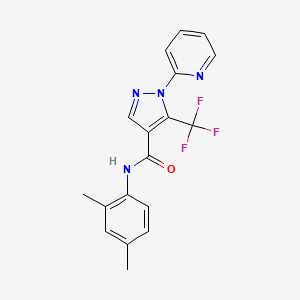
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)
